tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C14H27NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. Flow microreactor systems are used to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Potassium carbonate in acetonitrile at elevated temperatures.
Major Products
Oxidation: Tert-butyl 4-tert-butyl-3-oxopiperidine-1-carboxylate.
Reduction: this compound.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate is used in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved often include the modulation of enzyme activity and the alteration of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxypiperidine-1-carboxylate: Similar in structure but lacks the additional tert-butyl group.
Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate: Contains an allyl group instead of a tert-butyl group.
Uniqueness
tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate is unique due to the presence of two tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-13(2,3)10-7-8-15(9-11(10)16)12(17)18-14(4,5)6/h10-11,16H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJRSIXMRPNDPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCN(CC1O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718867 | |
Record name | tert-Butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-71-5 | |
Record name | tert-Butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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